molecular formula C15H20N2O3 B4006101 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole

Cat. No.: B4006101
M. Wt: 276.33 g/mol
InChI Key: LHOTXXMERIQQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity Assays

The study of antioxidants is pivotal in understanding how compounds like 1H-imidazole derivatives can contribute to biological systems' resilience against oxidative stress. In the realm of antioxidant capacity assays, compounds structurally related to 1H-imidazole play a crucial role. The ABTS/PP Decolorization Assay, for example, involves reaction pathways where antioxidants, including phenolic nature compounds, interact with radical cations, highlighting the importance of understanding these interactions for assessing antioxidant capacity in various contexts (Ilyasov et al., 2020).

Environmental Impact and Remediation

Imidazole derivatives, by virtue of their biochemical activity, have implications for environmental science, particularly in the study of pollutants and their remediation. For instance, the presence and fate of parabens in aquatic environments have been extensively reviewed, which indirectly touches upon the broader category of compounds including imidazole derivatives, elucidating their biodegradability and persistence in nature (Haman et al., 2015).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of imidazole and its derivatives are well-documented, with particular emphasis on their use in manufacturing drugs like ketoconazole and clotrimazole. A literature review on the antimicrobial activities of imidazole underscores its significance as a raw material in the pharmaceutical industry, suggesting a vast potential for developing new compounds with enhanced antimicrobial properties (2022).

Synthesis and Chemical Properties

The synthesis and transformation of imidazole derivatives are critical for creating pharmacologically active compounds. Research into 4-phosphorylated derivatives of imidazoles provides insight into their chemical and biological properties, offering avenues for the development of drugs with diverse therapeutic activities (Abdurakhmanova et al., 2018).

Antioxidant and Chemopreventive Properties

Further studies have explored the chemopreventive properties of polyphenols, with relevance to compounds structurally related to 1H-imidazole. For instance, research on Nigerian foodstuffs has identified natural sources of polyphenols with potential prostate cancer chemopreventive properties, highlighting the role of dietary antioxidants in disease prevention (Atawodi, 2011).

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-19-14-3-5-15(6-4-14)20-12-11-18-10-9-17-8-7-16-13-17/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOTXXMERIQQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.